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Compound of Interest

Compound Name: 4-(4-Aminophenyl)butyric acid

Cat. No.: B081575 Get Quote

Introduction

4-(4-Aminophenyl)butyric acid, also known as 4-APB, is an organic compound derived from

butyric acid. It serves as a significant synthetic intermediate in the pharmaceutical industry and

for the synthesis of various other compounds.[1] Notably, it is recognized as a degradation

product of Chlorambucil, an alkylating agent used in chemotherapy for conditions like chronic

lymphocytic leukemia.[1] The compound is also utilized in mechanistic drug studies, with

research suggesting it may act as an agonist for certain G-protein coupled receptors and as an

inhibitor of monoamine oxidase, which is involved in neurotransmitter metabolism.[1]

Furthermore, its structure lends itself to use as a linker in the development of Proteolysis

Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of its

chemical structure, properties, and relevant experimental protocols for researchers and drug

development professionals.

Chemical Structure and Identifiers
The fundamental structure of 4-(4-Aminophenyl)butyric acid consists of a phenyl ring

substituted with an amino group and a butyric acid chain.

Caption: Chemical structure of 4-(4-Aminophenyl)butanoic acid.
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Identifier Value

IUPAC Name 4-(4-aminophenyl)butanoic acid[3]

Synonyms

4-(4-Aminophenyl)butyric acid, p-

Aminobenzenebutyric acid, 4-

Aminobenzenebutanoic acid

CAS Number 15118-60-2[1][2][3][4][5][6][7][8]

Molecular Formula C10H13NO2[2][3][6][7][8]

SMILES Nc1ccc(CCCC(O)=O)cc1

InChI Key RBHLFWNKEWLHBP-UHFFFAOYSA-N[3]

Physicochemical Properties
The key physicochemical properties of 4-(4-Aminophenyl)butyric acid are summarized

below. These predicted and experimentally determined values are critical for its application in

research and development.

Property Value Source

Molecular Weight 179.22 g/mol [2][3][6][7][8]

Melting Point 121-124 °C [4][5]

Boiling Point (Predicted) 363.7 ± 17.0 °C at 760 mmHg [4][5]

Density (Predicted) 1.177 ± 0.06 g/cm³ [4]

Solubility
DMSO (Slightly), Methanol

(Slightly)
[4]

XLogP3 (Computed) 1.7 [3]

Experimental Protocols
Synthesis Protocol
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A general procedure for the synthesis of 4-(4-aminophenyl)butyric acid involves the reduction

of an acetamidophenyl precursor.[1]

Starting Material: 4-(4-acetamidophenyl)-4-oxobutanoic acid or 3-(4-acetamidophenyl)propionic

acid.[1]

Reagents and Equipment:

3-(4-acetamidophenyl)propionic acid (89 g)[1]

Potassium hydroxide (88 g)[1]

85% Hydrazine hydrate (65 ml)[1]

Diethylene glycol (450 ml)[1]

Reaction vessel with reflux condenser

Heating mantle

Stirring apparatus

pH meter and 6N Hydrochloric acid

Methodology:

Combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of

85% hydrazine hydrate, and 450 ml of diethylene glycol in a suitable reaction vessel.[1]

Heat the mixture to reflux and maintain for 1.5 hours.[1]

Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[1]

Maintain the reaction at 150°C for an additional 4 hours.[1]

After the reaction is complete, cool the mixture to room temperature.[1]

Add 400 g of water to the cooled mixture.[1]
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Adjust the pH of the solution to 6 using 6N hydrochloric acid to precipitate the product.[1]

Filter the precipitate, wash with water, and dry to yield 4-(4-aminophenyl)butyric acid.

Reactants:
- 3-(4-acetamidophenyl)propionic acid

- KOH, Hydrazine Hydrate
- Diethylene Glycol

Heat to Reflux
(1.5 hours)

Step 1

Increase Temp to 150°C
(Remove excess Hydrazine)

Step 2

Maintain at 150°C
(4 hours)

Step 3

Cool to
Room Temperature

Step 4

Add Water &
Adjust pH to 6 with HCl

Step 5

Final Product:
4-(4-Aminophenyl)butyric acid

Step 6
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(4-aminophenyl)butyric acid.

General Analytical Approaches
While specific validated methods for 4-(4-aminophenyl)butyric acid were not detailed in the

provided search results, standard analytical techniques for organic acids can be readily

applied.

1. High-Performance Liquid Chromatography (HPLC): A combination of reversed-phase

chromatography with UV detection is a common and accessible method for analyzing organic

acids.[9]

Column: A C18 stationary phase column is typically suitable.

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier

like acetonitrile or methanol. Gradient elution may be required to achieve optimal separation

from impurities.

Detection: UV detection is effective due to the presence of the phenyl ring chromophore. The

detection wavelength should be set at the absorbance maximum of the compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds,

GC-MS offers high sensitivity and structural confirmation. Since 4-(4-aminophenyl)butyric
acid has low volatility, derivatization is necessary.

Derivatization: The carboxylic acid and amino groups must be derivatized prior to analysis.

Silylation (e.g., using BSTFA) is a common method for making such compounds amenable

to GC analysis.

Analysis: The derivatized sample is injected into the GC-MS system. The resulting mass

spectrum provides a fragmentation pattern that can be used for identification and

quantification.

Biological Context and Potential Applications

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b081575?utm_src=pdf-body-img
https://www.benchchem.com/product/b081575?utm_src=pdf-body
https://www.benchchem.com/product/b081575?utm_src=pdf-body
https://www.shimadzu.co.kr/sites/shimadzu.co.kr/files/pim/pim_document_file/applications/application_note/11601/jpz20004.pdf
https://www.benchchem.com/product/b081575?utm_src=pdf-body
https://www.benchchem.com/product/b081575?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-(4-Aminophenyl)butyric acid is relevant in several areas of drug development and

biological research. Its roles range from being a metabolite of an existing drug to a building

block for novel therapeutic modalities.

Chemotherapy Metabolite: It is a known degradation product of the anticancer drug

Chlorambucil.[1] Understanding its properties is relevant for studying the metabolism and

clearance of the parent drug.

PROTAC Linker: The molecule is used as a linker in the synthesis of PROTACs, which are

novel molecules designed to induce the degradation of specific target proteins.[2]

Pharmacological Activity: Preliminary studies suggest it may have intrinsic biological activity,

including potential agonism at G-protein coupled receptors and inhibition of monoamine

oxidase.[1] These activities, however, require further investigation to be fully characterized.
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Caption: Key applications and biological context of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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